Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt
Description
Chemical Structure and Properties The compound Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt (CAS: 34582-65-5) is a potassium salt derivative of benzeneacetic acid (C₈H₈O₂, MW 136.15) . Its molecular formula is C₁₃H₁₄KNO₄, with a stereospecific (R)-configuration at the alpha carbon . The structure features a benzene ring linked to an acetic acid moiety, substituted at the alpha position by a (3-methoxy-1-methyl-3-oxo-1-propenyl)amino group. This functional group introduces a conjugated enone system, which may enhance stability and reactivity compared to simpler benzeneacetic acid derivatives.
Key Applications and Mechanisms Benzeneacetic acid derivatives are noted for anti-inflammatory properties, as seen in studies where benzeneacetic acid inhibited lipopolysaccharide-induced inflammation . The potassium salt form improves solubility, making it advantageous for pharmaceutical formulations. Evidence also links benzeneacetic acid to phenylalanine metabolism, with ALDH3, feaB, and paaI enzymes modulating its levels in the KEGG database . However, the specific role of this compound in silica-induced epithelial-mesenchymal transition (EMT) or other pathways remains underexplored.
Properties
CAS No. |
67584-31-0 |
|---|---|
Molecular Formula |
C13H14KNO4 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
potassium;2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetate |
InChI |
InChI=1S/C13H15NO4.K/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/p-1 |
InChI Key |
KBWPWSNLLTZFMR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation Procedure
The preparation is described in patent EP1809638B1 and EP2213676A1, which outline a multi-step synthetic process as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Methylene chloride (180 ml), compound (43.5 g), cooled to -20°C | Dissolution and cooling of the monopotassium salt in methylene chloride |
| 2 | Dimethylformamide (160 ml), methanesulfonic acid (0.4 ml), N-methylmorpholine (0.44 ml), cooled to -50 to -60°C | Activation of the acid functionality via mixed anhydride formation using ethyl chloroformate (14 ml) |
| 3 | Ethyl chloroformate addition, stirring for 1.5 hours | Formation of reactive intermediate for subsequent coupling |
| 4 | Addition of p-Methoxybenzyl 7-phenylacetamido-3-(Z/E-propen-1-yl)-3-cephem-4-carboxylate (125 g), stirring at -12°C to -25°C | Coupling reaction to form the key intermediate |
| 5 | 1,3-Propanediol (125 ml) and phenol in methylene chloride (500 g in 125 ml), stirring at -25°C to -15°C | Quenching and stabilization of the reaction mixture |
| 6 | Aqueous work-up with water and 2N HCl extraction, pH adjustment to 2.0 with 25% sodium hydroxide at 0-5°C | Isolation and purification of the product |
| 7 | Addition of N,O-bis(trimethylsilyl)acetamide (39 ml), stirring for 30 minutes | Silylation to protect functional groups for further processing |
| 8 | Addition of [7-trimethylsilylamino-3-(Z/E-propen-1-yl)-3-cephem-4-carboxylic acid] trimethylsilyl ester | Completion of the coupling reaction |
| 9 | Stirring for 3 hours, acidification with 2N hydrochloric acid (120 ml), layer separation | Final deprotection and purification |
| 10 | Treatment with dimethylformamide, acetone, carbon, filtration, and drying | Final purification and isolation of the desired compound |
Critical Parameters and Conditions
- Temperature control: Critical throughout the process, especially during the addition of ethyl chloroformate (-50°C to -60°C) and coupling steps (-12°C to -25°C).
- Atmosphere: Nitrogen atmosphere used to prevent oxidation and moisture interference.
- pH adjustment: Careful pH control during aqueous work-up ensures product stability and purity.
- Reagent purity: Use of high-purity reagents such as phosphorous pentachloride, pyridine, and silylation agents is essential for high yield and selectivity.
Chemical Reaction Scheme (Simplified)
- Activation of the carboxylic acid group to a mixed anhydride using ethyl chloroformate.
- Nucleophilic substitution by the amino group of the cephalosporin intermediate.
- Protection of sensitive groups by silylation.
- Final deprotection and purification steps.
Research Discoveries and Optimization
- The process described in EP1809638B1 and EP2213676A1 represents a novel and efficient route to prepare the monopotassium salt intermediate with high purity and yield.
- Use of N,O-bis(trimethylsilyl)acetamide for silylation improves stability and handling of intermediates.
- Temperature and reagent addition rates have been optimized to minimize side reactions and isomer formation (e.g., limiting E-isomer content to ~8.8%).
- Work-up procedures involving multiple extractions and pH adjustments ensure removal of impurities and by-products.
Data Table: Summary of Key Preparation Parameters
| Parameter | Value/Condition | Notes |
|---|---|---|
| Solvent | Methylene chloride, dimethylformamide | Used in different steps |
| Temperature range | -60°C to 30°C | Critical for reaction control |
| pH during work-up | Adjusted to 2.0 | Ensures product precipitation |
| Reagents | Ethyl chloroformate, methanesulfonic acid, pyridine, phosphorous pentachloride, N,O-bis(trimethylsilyl)acetamide | Key reagents for activation and protection |
| Reaction time | 1.5 to 3 hours | For coupling and silylation steps |
| Yield | Approx. 41.25 g isolated intermediate | From 43.5 g starting material |
| Isomer content | ~8.8% E-isomer | Controlled via reaction conditions |
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have distinct chemical and physical properties that make them useful in different applications.
Scientific Research Applications
Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the manufacture of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, including inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Ethoxy-Substituted Analog
- Compound: Benzeneacetic acid, alpha-[(3-ethoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt (CAS: 961-69-3) .
- Key Difference : Replacement of the methoxy group (-OCH₃) with ethoxy (-OC₂H₅) alters lipophilicity and metabolic stability.
Sodium Salt Analog
- Compound: Benzeneacetic acid, 4-hydroxy-alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monosodium salt .
- Key Difference : Sodium (Na⁺) vs. potassium (K⁺) counterion.
- Impact : Potassium salts generally exhibit higher aqueous solubility than sodium salts due to differences in ionic radius and hydration energy. This affects bioavailability and formulation suitability .
Pharmacological Analogs
Diclofenac Potassium
- Compound: Potassium [o-(2,6-dichloroanilino)phenyl]acetate (CAS: 15307-81-0) .
- Key Features: Arylacetic acid structure with dichlorophenyl substitution. Nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes.
- Comparison: Unlike the target compound, diclofenac lacks the propenylamino group but shares the potassium salt moiety. This highlights how substitutions on the benzene ring and side chain dictate target specificity and potency.
S-Diclofenac
- Compound: 2-[(2,6-Dichlorophenyl)amino]benzene acetic acid 4-(3H-1,2-dithiol-3-thione-5-yl)phenyl ester .
- Key Feature : Incorporates a dithiolthione group for enhanced redox activity.
Functional Group Variations
Biological Activity
Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt (CAS Number: 67584-31-0) is an aromatic carboxylic acid derivative that exhibits significant biological activity. This compound is characterized by its unique structural features, including a methoxy group and a propenyl amino group, which contribute to its pharmacological properties. The following sections will explore its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₁KNO₄
- Molecular Weight : 287.35 g/mol
- CAS Number : 67584-31-0
1. Anti-inflammatory Properties
Benzeneacetic acid derivatives are known for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. The presence of the methoxy and propenyl groups enhances their interaction with biological targets involved in inflammatory pathways.
2. Analgesic Effects
Studies have shown that benzeneacetic acid derivatives exhibit analgesic properties comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in pain and inflammation signaling.
3. Metabolic Pathway Involvement
The compound plays a significant role in metabolic pathways related to ammonia detoxification. It can form phenylacetyl-CoA, which subsequently reacts with glutamine to produce phenylacetylglutamine. This reaction is particularly beneficial for patients suffering from hyperammonemia, facilitating the excretion of excess nitrogen.
Case Study: Ammonia Detoxification
A study highlighted the effectiveness of benzeneacetic acid derivatives in treating hyperammonemia by promoting the formation of phenylacetylglutamine. This was particularly noted in patients with liver dysfunction, where traditional detoxification pathways are compromised. The compound's ability to enhance nitrogen excretion demonstrates its potential therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Inhibition of cyclooxygenase enzymes | |
| Ammonia detoxification | Formation of phenylacetyl-CoA and phenylacetylglutamine |
Synthesis and Derivative Studies
The synthesis of benzeneacetic acid derivatives typically involves several methods, including condensation reactions and modifications of existing aromatic compounds. The unique propenyl amino group allows for various chemical transformations, enhancing the biological activity spectrum of these compounds.
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Phenylacetic Acid | Contains a phenyl group and a carboxylic acid group | Used in penicillin production |
| Benzoic Acid | Aromatic carboxylic acid | Common food preservative |
| Salicylic Acid | Contains hydroxyl and carboxylic functional groups | Known for anti-inflammatory properties |
Q & A
Basic: What are the key structural features and characterization techniques for this compound?
Answer:
The compound’s structure includes a benzene ring, an acetic acid backbone, and a substituted propenylamino group with a methoxy-methyl-oxo moiety. Key characterization methods include:
- X-ray diffraction (XRD) for crystallinity analysis.
- High-resolution TEM (HR-TEM) and FESEM for nanoparticle morphology (if synthesized as part of composite materials) .
- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group) .
- NMR (¹H and ¹³C) for resolving stereochemistry and substituent positions, particularly the alpha-amino and methoxy groups .
Basic: What analytical methods are recommended for quantifying this compound in aqueous solutions?
Answer:
- High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is optimal for quantifying low concentrations (e.g., <10 µg/mL).
- UV-Vis spectrophotometry at 280–300 nm can be used for higher concentrations (>1 mg/mL) but requires calibration against pure standards .
- Mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred for detecting degradation products or metabolites .
Advanced: How can the Taguchi method optimize adsorption parameters for removing this compound from wastewater?
Answer:
The Taguchi orthogonal array (L9 matrix) reduces experimental runs while identifying optimal conditions. Key steps:
Factors and levels : Test adsorbent dosage (0.008–0.03 g), initial concentration (6.8–13.47 g/L), and contact time (5–60 min) at three levels .
Response variable : Removal efficiency (%) calculated as:
Optimal conditions :
- Adsorbent dosage: 0.03 g (93.78% contribution via ANOVA).
- Initial concentration: 6.8 g/L (minimizes saturation).
- Contact time: 30 min (equilibrium balance).
Result: 94.49% removal efficiency .
Advanced: How does this compound interact with p53 pathways to attenuate silica-induced epithelial-mesenchymal transition (EMT)?
Answer:
- Mechanism : The compound upregulates p53, which suppresses EMT markers (e.g., Snail, Twist) and enhances E-cadherin expression.
- Experimental design :
- Key finding : 31% reduction in vimentin expression at 100 µM dose .
Advanced: How to resolve contradictions in adsorption efficiency data across studies?
Answer:
Contradictions often arise from variations in:
- Adsorbent surface area : Synthesize CaO₂ nanoparticles with controlled pore size (e.g., 10–20 nm via sol-gel method).
- pH effects : Conduct experiments at pH 6–8 (prevents ionization of the acetic acid group).
- Statistical validation : Use ANOVA with >90% confidence intervals and confirm via regression models (R² ≥0.9) .
Basic: What are the solubility and stability considerations for this compound?
Answer:
- Solubility : Highly soluble in polar solvents (water, ethanol) due to the monopotassium salt enhancing ionic dissociation.
- Stability :
- Degrades above 80°C; store at 4°C in dark (prevents propenyl group oxidation).
- Avoid prolonged exposure to UV light (risk of α-amino group cleavage) .
Advanced: What reaction mechanisms govern the synthesis of derivatives with modified biological activity?
Answer:
- Acylation : React the amino group with acyl chlorides (e.g., acetyl chloride) in dry THF at 0°C.
- Esterification : Use DCC/DMAP coupling with alcohols to modify the acetic acid moiety.
- Stereochemical control : Chiral HPLC separates enantiomers; (R)-configuration shows higher anti-inflammatory activity .
Advanced: How to design in vitro assays for evaluating anticancer activity?
Answer:
- Cell lines : Use A549 (lung carcinoma) and MCF-7 (breast cancer) with IC₅₀ determination via MTT assay.
- Dose range : 10–200 µM for 48 hrs.
- Controls : Include cisplatin (positive) and DMSO (vehicle).
- Endpoint analysis : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probe) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
